Aloperine

Catalog No.
S518080
CAS No.
56293-29-9
M.F
C15H24N2
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloperine

CAS Number

56293-29-9

Product Name

Aloperine

IUPAC Name

(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1

InChI Key

SKOLRLSBMUGVOY-KBUZWXASSA-N

SMILES

[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1

solubility

Soluble in DMSO

Synonyms

6-epi-aloperine, Alop1 compound, aloperine

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4

Isomeric SMILES

C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4

The exact mass of the compound Aloperine is 232.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloperine is a naturally occurring prenylated flavonoid compound isolated from the herb Sophora alopecuroides L., a plant traditionally used in Chinese medicine []. Current scientific research suggests Aloperine possesses anti-inflammatory properties, making it a potential therapeutic candidate for various inflammatory diseases.

Modulation of Immune Response

Studies suggest Aloperine can modulate the immune system, specifically influencing T-cell activity. In a mouse model of colitis, Aloperine treatment was found to promote the generation of regulatory T cells (Tregs) while suppressing the production of pro-inflammatory Th17 cells []. Tregs play a crucial role in maintaining immune tolerance and preventing excessive inflammation. This finding suggests Aloperine might be beneficial in regulating immune responses in inflammatory bowel diseases.

Aloperine is a naturally occurring quinolizidine alkaloid primarily isolated from the plant Sophora alopecuroides. It features a complex tetracyclic structure characterized by an octahydroquinoline ring partially fused to a quinolizidine ring. This unique arrangement contributes to its diverse biological activities, making aloperine a compound of interest in pharmacological research. Aloperine has been recognized for its potential therapeutic effects, particularly in the realms of oncology and neuroprotection .

, including Diels-Alder cycloadditions and hydride-shift reactions. The synthesis of aloperine typically involves key steps such as the intramolecular Diels-Alder reaction, which is crucial for forming its core structure. Additionally, modifications can be made through T-reactions, allowing for the derivation of various analogs with potentially enhanced biological activity .

Aloperine exhibits a wide range of biological activities, including:

  • Antitumor Effects: Aloperine has demonstrated significant antitumor properties in various cancer models, inhibiting cell proliferation and inducing apoptosis through multiple pathways, including the modulation of Bcl-2 and caspase proteins .
  • Neuroprotective Effects: Research indicates that aloperine can protect neuronal cells from oxidative stress-induced apoptosis, particularly in models of cerebral ischemia. It achieves this by regulating apoptotic pathways and enhancing cell survival mechanisms .
  • Anti-inflammatory Properties: Aloperine has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, thereby reducing inflammation in various contexts .

The synthesis of aloperine can be achieved through several methods:

  • Total Synthesis: Total synthesis often involves complex multi-step processes, including Diels-Alder reactions and aza-annulation techniques. These methods allow for the construction of the compound's intricate structure from simpler precursors .
  • Enzyme-Assisted Synthesis: Recent advancements have introduced enzyme-assisted methods that enhance enantioselectivity during synthesis, improving yields and purity of aloperine derivatives .
  • Chemical Modification: Aloperine can be chemically modified to produce derivatives with improved pharmacological profiles through various reactions such as hydride shifts and T-reactions .

Aloperine's applications are primarily found in medicinal chemistry and pharmacology:

  • Cancer Treatment: Due to its potent antitumor activity, aloperine is being explored as a potential therapeutic agent for various cancers.
  • Neuroprotective Agent: Its ability to protect against oxidative stress makes it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Drug: Aloperine's anti-inflammatory properties position it as a potential treatment for inflammatory conditions.

Studies on aloperine have highlighted its interactions with various biological pathways:

  • Cell Cycle Regulation: Aloperine has been shown to induce cell cycle arrest in cancer cells, contributing to its antitumor effects.
  • Apoptotic Pathways: It modulates key apoptotic factors like Bcl-2 and caspases, influencing cell survival and death mechanisms under stress conditions.
  • Oxidative Stress Response: Aloperine activates nuclear factor erythroid 2-related factor 2 signaling pathways, enhancing cellular defenses against oxidative damage .

Aloperine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMain ActivityUnique Features
AloperineQuinolizidine AlkaloidAntitumor, NeuroprotectiveComplex tetracyclic structure; diverse mechanisms
SophoridineQuinolizidine AlkaloidAntimicrobialLess potent than aloperine in cancer models
MatrineAlkaloidAnti-inflammatoryPrimarily used for liver protection
OxymatrineAlkaloidAntiviralSimilar structure but distinct biological activity
CytisinePyridine AlkaloidNicotinic receptor agonistDifferent target receptor specificity

Aloperine stands out due to its multifaceted pharmacological profile and its ability to modulate various biological processes effectively. Its unique structural features contribute to its diverse therapeutic potential compared to other similar compounds.

Botanical Sources: Sophora alopecuroides and Related Species

Aloperine was first discovered in 1935 as a natural alkaloid extracted from the seeds and leaves of Sophora alopecuroides Linnaeus [1] [2]. This discovery marked the beginning of extensive research into quinolizidine alkaloids and their botanical origins. Sophora alopecuroides, commonly known as Ku dou zi or Ku gan cao in traditional Chinese medicine, represents the primary botanical source for aloperine production [1]. The plant belongs to the Fabaceae family and exhibits remarkable environmental tolerance, thriving in arid and alkaline conditions across Western and Central Asia [1].

The taxonomic classification of Sophora alopecuroides reveals two distinct subspecies based on leaflet morphology. The original variant, Sophora alopecuroides var. alopecuroides, displays appressed villous leaflets, while Sophora alopecuroides var. tomentosa exhibits densely patulous-tomentose characteristics [1]. Both subspecies demonstrate consistent aloperine production across all plant tissues, including roots, leaves, and seeds, indicating a systemic biosynthetic capacity throughout the organism [1].

Beyond its primary source, aloperine has been identified in several related species within the Sophora genus and other plant families. Sophora flavescens, another member of the Fabaceae family distributed throughout East Asia, serves as a secondary source of aloperine [1] [3]. Chemical analysis of Sophora flavescens roots has revealed the presence of eight aloperine-type alkaloids alongside fourteen matrine-type alkaloids, demonstrating the diversity of quinolizidine alkaloids within this species [3] [4]. Recent studies have identified three new aloperine-type compounds from Sophora flavescens roots, expanding our understanding of structural diversity within this alkaloid class [3].

Leptorhabdos parviflora Bentham, belonging to the Lamiaceae family, represents another botanical source where aloperine has been detected [1]. This species demonstrates the broader distribution of aloperine beyond the Fabaceae family, suggesting either convergent evolution of biosynthetic pathways or horizontal gene transfer mechanisms that enable quinolizidine alkaloid production across diverse plant lineages.

Additional species containing aloperine include Thinicola incana and Sophora jaubertii [5] [6] [7]. Thinicola incana, distributed in Mediterranean regions, and Sophora jaubertii, found in Turkey and the Middle East, further illustrate the geographic spread of aloperine-producing plants [7]. Research on Sophora jaubertii has identified alkaloid compositions including matrine (34.64%), sophocarpine (15.32%), cytisine (10.32%), anagyrine (9.10%), and sophoridine (6.35%) in aerial parts, with similar proportions in seeds [7].

The Sophora genus comprises approximately 52 species, 19 varieties, and 7 forms distributed primarily across Asia with mild representation in Africa [8] [9]. This taxonomic diversity provides extensive opportunities for aloperine discovery and characterization across different species. The genus serves as a substantial source of biopertinent secondary metabolites, including flavonoids, isoflavonoids, chalcones, chromones, pterocarpans, coumarins, benzofuran derivatives, sterols, saponins, oligostilbenes, and notably, alkaloids [8] [9].

Quinolizidine alkaloids represent the predominant alkaloid class within the Sophora genus, with over 99 different quinolizidine alkaloids identified across various Sophora species [10] [11]. These alkaloids are categorized into four major structural types: lupinine-type, cytisine-type, sparteine-type, and matrine-type [10] [11]. Aloperine belongs to the matrine-type category, characterized by its tetracyclic structure with nitrogen bridge formations [12] [13].

Biosynthetic Pathways of Quinolizidine Alkaloids

The biosynthetic pathway leading to aloperine formation follows the general quinolizidine alkaloid biosynthetic route, beginning with the amino acid lysine as the primary precursor [14] [15] [16] [17]. This pathway represents one of the most extensively studied alkaloid biosynthetic systems, though many enzymatic steps remain incompletely characterized [14] [18].

The initial and rate-limiting step in quinolizidine alkaloid biosynthesis involves the decarboxylation of L-lysine catalyzed by lysine decarboxylase (LDC), also known as lysine/ornithine decarboxylase (L/ODC) [14] [16] [17]. This enzyme exhibits unique substrate promiscuity, accepting both lysine and ornithine as substrates, unlike conventional ornithine decarboxylases that demonstrate strict substrate specificity [16] [17]. The evolutionary adaptation enabling this dual substrate recognition involves a critical amino acid substitution from histidine to phenylalanine at position 344 in the enzyme active site [16] [17].

L/ODC localizes within chloroplast stroma, positioning the initial biosynthetic step within the photosynthetic apparatus where lysine biosynthesis also occurs [19] [16]. This subcellular compartmentalization suggests coordinated regulation between primary lysine metabolism and secondary alkaloid production. The enzyme demonstrates activity levels approximately two to three orders of magnitude lower than diaminopimelate decarboxylase, the final enzyme in lysine biosynthesis, indicating tight metabolic control over alkaloid precursor availability [19].

Following lysine decarboxylation, the resulting cadaverine undergoes oxidative deamination catalyzed by copper amine oxidase (CuAO) [14] [20]. This reaction produces 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine, a universal intermediate in lysine-derived alkaloid biosynthesis [14] [20]. The spontaneous cyclization represents a critical branch point where the pathway commits to alkaloid rather than polyamine production.

The subsequent enzymatic steps leading to complex quinolizidine structures involve multiple cyclization reactions and condensations. A key enzyme in this process is 17-oxosparteine synthase, which catalyzes the formation of tetracyclic alkaloid structures from three cadaverine units [21] [22]. This enzyme operates through a cadaverine-pyruvate transaminating system, forming 17-oxosparteine as the first tetracyclic product without releasing free intermediates [21]. The enzyme system demonstrates pyruvate dependence and excludes diamine oxidase participation, indicating a unique mechanistic approach to alkaloid assembly [21].

The biosynthetic pathway incorporates an aldol-type coupling mechanism between two piperideine-related tautomers [20]. This dimerization occurs under physiological pH conditions (6.5-7.0) and demonstrates stereoselectivity, producing (2'R,3'R)-tetrahydroanabasine (THA) and subsequently the bicyclic (-)-lupinine [20]. The stereoselectivity ensures consistent alkaloid configuration across different plant species and environmental conditions.

Further structural elaboration involves imine hydrolysis and additional oxidative deamination steps, forming the basic quinolizidine core through Schiff base formation [20]. The incorporation of additional Δ¹-piperideine molecules enables the construction of diazatetra(tri)cyclic structures characteristic of complex quinolizidine alkaloids [20]. Ring cleavage and oxidation to 2-pyridone systems provide alternative pathways leading to compounds such as cytisine [20].

Once basic quinolizidine structures are assembled, they undergo various tailoring modifications including dehydrogenation, oxygenation, hydroxylation, glycosylation, and esterification [14] [20]. These transformations generate the structural diversity observed within quinolizidine alkaloid families. Two characterized acyltransferases contribute to ester formation: 13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) and p-coumaroyl-CoA/feruloyl-CoA transferases [14]. HMT/HLT localizes to mitochondria, while coumaroyl/feruloyl transferases operate in unknown organellar compartments [14].

The biosynthetic pathway demonstrates remarkable complexity with respect to subcellular organization. Lysine biosynthesis, lysine decarboxylation, and early alkaloid assembly occur within chloroplasts, while later modification steps distribute across multiple organellar compartments [14] [19]. This compartmentalization enables precise metabolic control and prevents interference between biosynthetic and catabolic processes.

Recent molecular studies have identified only two quinolizidine alkaloid biosynthetic genes at the molecular level: L/ODC and HMT/HLT [14] [18]. The limited genetic characterization reflects the technical challenges associated with studying secondary metabolic pathways in non-model plant species. Advanced genomic and transcriptomic approaches offer promising avenues for discovering additional biosynthetic genes and regulatory elements.

Environmental and Stress-Induced Modulation of Aloperine Production

Environmental factors significantly influence aloperine production and accumulation in plant tissues, reflecting adaptive responses to ecological pressures and resource availability [23] [24] [25] [26] [27]. Understanding these environmental modulations provides insights into plant stress physiology and offers strategies for optimizing alkaloid production in agricultural and biotechnological applications.

Drought stress represents one of the most extensively studied environmental factors affecting alkaloid production [25] [26] [27]. Research conducted on Chelidonium majus plants exposed to drought conditions revealed enhanced alkaloid concentrations compared to well-watered controls [25]. The mechanism underlying this enhancement involves both passive and active components. Passively, reduced biomass accumulation under drought stress concentrates existing alkaloids within smaller tissue volumes [25] [27]. Actively, drought stress elevates NADPH concentrations within stressed plants, potentially enhancing alkaloid biosynthetic rates [25].

Molecular analysis of drought-stressed plants demonstrates increased transcript levels for key alkaloid biosynthetic enzymes, including stylopine synthase in Chelidonium majus [25]. These transcriptional changes suggest that stress-related alkaloid increases result from enhanced enzymatic capacity rather than solely passive concentration effects [25]. The upregulation of biosynthetic genes under stress conditions indicates sophisticated regulatory mechanisms linking environmental perception to secondary metabolic responses.

Studies on Catharanthus roseus provide detailed insights into the temporal dynamics of stress-induced alkaloid modulation [27]. Plants exposed to drought stress consistently exhibited higher alkaloid concentrations throughout the experimental period compared to well-watered controls [27]. However, analysis of total alkaloid content per plant revealed a biphasic response pattern. During the initial two weeks of drought stress, both concentration and total alkaloid content increased significantly [27]. Subsequently, total alkaloid content stabilized at control levels despite maintained concentration increases [27]. In the final experimental week, total alkaloid content decreased markedly while concentrations remained elevated [27].

This biphasic response pattern illustrates the complex interaction between biosynthetic enhancement and biomass reduction under stress conditions [27]. Early stress responses activate alkaloid biosynthesis as a protective mechanism, increasing both concentration and total content [27]. Prolonged stress compromises overall plant metabolism, reducing biosynthetic capacity despite continued concentration elevation due to biomass limitations [27].

Salt stress demonstrates contrasting effects compared to drought stress [27]. Plants exposed to high salt concentrations showed similar alkaloid concentrations between stressed and control groups [27]. However, total alkaloid content significantly decreased in salt-stressed plants, indicating compromised biosynthetic capacity without concentration effects [27]. This differential response suggests distinct physiological mechanisms underlying different stress types.

Temperature stress effects on alkaloid production demonstrate cultivar-specific responses [26]. Research on narrow-leafed lupin (Lupinus angustifolius) subjected to drought and temperature stress revealed significant genotypic variation in alkaloid responses [26]. Some cultivars maintained stable alkaloid levels regardless of stress treatments, while others showed dramatic increases or decreases [26]. This genetic variation provides opportunities for breeding programs targeting stress-resilient alkaloid production.

Light conditions profoundly influence quinolizidine alkaloid biosynthesis [28]. Alkaloid synthesis demonstrates diurnal regulation, with enhanced activity during daylight hours [28]. This light dependence reflects the chloroplast localization of early biosynthetic enzymes and the coupling between photosynthetic energy generation and alkaloid production [28] [19]. The relationship between light availability and alkaloid synthesis suggests that environmental factors affecting photosynthesis indirectly modulate alkaloid accumulation.

Nutrient availability, particularly nitrogen status, affects alkaloid production through its influence on lysine availability [29]. Since lysine serves as the primary alkaloid precursor, nitrogen deficiency potentially limits alkaloid biosynthesis [29]. Conversely, nitrogen excess might enhance alkaloid production by increasing precursor availability, though this relationship requires careful balance to avoid metabolic imbalances.

Developmental stage significantly influences alkaloid distribution and accumulation patterns [1] [26]. Research indicates higher alkaloid synthesis levels during flowering and fruit formation stages [30]. This developmental regulation reflects changing metabolic priorities as plants transition from vegetative growth to reproductive development [30]. The timing of peak alkaloid production coincides with increased plant vulnerability to herbivory, supporting the defensive role hypothesis for alkaloid accumulation.

Plant age and tissue maturity also affect alkaloid content [1]. Young leaves typically contain higher alkaloid concentrations than mature leaves, while seeds accumulate alkaloids during development through both local synthesis and translocation from aerial tissues [1]. This age-related variation has practical implications for harvest timing and tissue selection in alkaloid extraction procedures.

Soil conditions, including pH, mineral content, and organic matter availability, influence alkaloid production indirectly through their effects on plant health and nutrient uptake [23]. Sophora alopecuroides demonstrates remarkable tolerance to alkaline soils and drought conditions, suggesting that alkaloid production may contribute to stress tolerance mechanisms [1]. Plants growing in challenging soil conditions often exhibit elevated alkaloid levels, supporting the adaptive significance of these compounds.

Pathogen pressure and herbivory represent important biotic factors influencing alkaloid production [12] [13]. Quinolizidine alkaloids function as defense compounds against insects and mammals, with elevated production often observed following herbivore attacks [12] [13]. This induced defense response involves rapid upregulation of biosynthetic genes and enhanced alkaloid accumulation in affected tissues.

The integration of multiple environmental stresses creates complex response patterns that may differ from individual stress effects [31]. Climate change scenarios involving combined drought, temperature, and atmospheric composition changes will likely produce novel stress combinations affecting alkaloid production in unpredictable ways [31] [32]. Understanding these interactive effects requires comprehensive field studies and controlled environment experiments examining multiple stressor combinations.

Research methodologies for studying environmental effects on alkaloid production must carefully distinguish between concentration changes and total content alterations [27]. Concentration measurements alone may mislead researchers about actual biosynthetic responses, particularly under conditions affecting plant growth and biomass accumulation [27]. Total alkaloid content per plant provides more accurate assessments of biosynthetic activity and environmental responsiveness.

The molecular mechanisms underlying environmental modulation of alkaloid production involve multiple regulatory levels [33] [32]. Transcriptional control through stress-responsive transcription factors affects biosynthetic gene expression [33]. Post-transcriptional mechanisms including microRNA regulation and protein modification provide additional control points [33]. Metabolic regulation through substrate availability and enzyme activity modulation offers rapid response capabilities to environmental changes [33].

Future research directions should focus on identifying the molecular sensors and signal transduction pathways linking environmental perception to alkaloid biosynthetic regulation [32]. Understanding these mechanisms will enable development of biotechnological approaches for optimizing alkaloid production under controlled conditions [32]. Additionally, field studies examining alkaloid production under natural environmental variability will provide insights into evolutionary adaptations and ecological functions of these compounds.

The environmental modulation of aloperine production represents a fascinating example of plant adaptation to ecological challenges. The complex interactions between genetic factors, developmental programs, and environmental conditions create sophisticated regulatory networks governing alkaloid accumulation. Understanding these networks provides fundamental insights into plant secondary metabolism while offering practical applications for alkaloid production optimization and plant breeding programs targeting enhanced stress tolerance.

The retrosynthetic analysis of aloperine, a quinolizidine alkaloid with the molecular formula C₁₅H₂₄N₂, has been approached through multiple strategic disconnections that exploit the inherent structural features of this natural product. The most successful synthetic strategies have employed powerful ring-forming reactions as key transformations, with particular emphasis on intramolecular cyclization methodologies [1] [2].

The pioneering retrosynthetic approach developed by Overman and coworkers identified the intramolecular Diels-Alder reaction as the central strategic disconnection [1]. This analysis revealed that aloperine could be traced back to an acyclic precursor containing both diene and dienophile components tethered through a nitrogen-bound silicon linkage. The retrosynthetic disconnection at the C6-C7 bond and the C16-C17 double bond simplified the target molecule to readily available starting materials: 3-hydroxypiperidine hydrochloride and (R)-pipecolinic acid [1] [2].

Alternative retrosynthetic strategies have focused on different key disconnections. Passarella and coworkers employed an intermolecular Diels-Alder approach, disconnecting the molecule through an aza-annulation reaction followed by cycloaddition [3] [4]. This strategy utilized piperidine-2-ethanol as the starting material and proceeded through fewer synthetic steps, albeit with reduced enantioselectivity control [3].

The enzymatic approach developed by Danieli and colleagues represents a biocatalytic retrosynthetic strategy [5] [6]. This methodology exploited the enzymatic kinetic resolution of 2-piperidineethanol derivatives, enabling access to enantiopure intermediates through laccase-mediated oxidations. The retrosynthetic analysis in this case focused on identifying suitable substrates for enzymatic transformations while maintaining synthetic efficiency [5] [7].

Recent developments in retrosynthetic planning have incorporated computational approaches and automated synthetic route optimization [8] [9]. These methodologies utilize template-free models and machine learning algorithms to identify novel disconnection strategies for complex natural products like aloperine, potentially revealing previously unexplored synthetic pathways [8] [10].

Key Intermediates in Enantioselective Syntheses

The enantioselective synthesis of aloperine relies critically on the preparation and utilization of specific chiral intermediates that control the stereochemical outcome of the overall synthetic sequence. The most important of these intermediates include (R)-vinylpiperidine and (R)-hydroxyethylpiperidine derivatives, which serve as versatile building blocks for multiple synthetic approaches [5] [11] [12].

(R)-Vinylpiperidine represents a crucial intermediate in the Overman synthesis, prepared through a multi-step sequence involving enzymatic resolution and subsequent functional group manipulations [1] [11]. This intermediate exhibits 97% enantiomeric excess and serves as the precursor to the diene component in the key intramolecular Diels-Alder reaction. The preparation involves careful control of reaction conditions to maintain stereochemical integrity throughout the synthetic sequence [11] [13].

(R)-Hydroxyethylpiperidine derivatives have found widespread application across multiple synthetic strategies [5] [12]. These intermediates can be accessed through asymmetric reduction protocols, enzymatic kinetic resolution, or chiral auxiliary-controlled transformations. The enzymatic approach utilizing laccase-mediated oxidations has proven particularly effective, providing access to both enantiomers with excellent selectivity (>90% enantiomeric excess) [5] [7].

The N-silylamine precursors developed in the Overman methodology represent another class of critical intermediates [1] [2]. These compounds serve as temporary tethering groups that enable the intramolecular Diels-Alder cyclization while providing regiochemical and stereochemical control. The silicon tether can be readily installed and removed under mild conditions, making this approach both practical and efficient [1].

Yeast-reductive products have emerged as environmentally friendly sources of chiral intermediates for aloperine synthesis [11] [14]. The reduction of cyclic γ-keto esters using baker's yeast provides access to optically pure alcohols that can be elaborated into key synthetic building blocks. This biocatalytic approach offers advantages in terms of cost, environmental impact, and scalability [11] [13].

Intramolecular Diels-Alder Reaction Optimization

The intramolecular Diels-Alder (IMDA) reaction represents the cornerstone transformation in the most successful total synthesis of aloperine. Optimization of this key reaction has focused on multiple parameters including temperature, solvent selection, catalyst systems, and substrate design to achieve maximum efficiency and selectivity [1] [15] [16].

Temperature optimization studies have revealed an optimal range of 110-150°C for the IMDA cyclization [1]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures can lead to competitive side reactions and product decomposition. The thermal activation required for this transformation necessitates careful balance between reaction efficiency and substrate stability [15] [17].

Solvent selection plays a crucial role in IMDA reaction success [1] [16]. High-boiling aromatic solvents such as toluene and xylene have proven most effective, providing the necessary thermal stability while maintaining good solubility of the organic substrates. These solvents also minimize undesired side reactions that can occur in polar or protic media [16] [18].

The tether design represents a critical optimization parameter specific to the aloperine synthesis [1] [2]. The nitrogen-bound silicon tether provides optimal geometric constraints for cyclization while maintaining sufficient flexibility to achieve the required transition state geometry. The tether length of 3-4 carbon atoms has been identified as optimal, providing the necessary entropic advantage for intramolecular reaction while avoiding excessive ring strain [15] [16].

Reaction time optimization typically requires 12-48 hours for complete conversion under the standard thermal conditions [1]. The extended reaction times reflect the challenging nature of forming the fused ring system with the required stereochemical control. Monitoring by thin-layer chromatography or gas chromatography-mass spectrometry is essential to determine optimal reaction endpoints [17].

Lewis acid catalysis has been explored as a means to enhance reaction rates and selectivity [16] [18]. While not strictly necessary for the aloperine IMDA reaction, the addition of mild Lewis acids such as zinc chloride or boron trifluoride etherate can improve reaction efficiency in some cases. However, careful optimization is required to avoid competing acid-catalyzed side reactions [18].

Derivative Synthesis: Functional Group Modifications

The structural modification of aloperine has generated a diverse array of derivatives with enhanced biological activities and improved pharmacological properties. The primary site for modification has been the N12 nitrogen atom, which provides a convenient handle for introducing various functional groups while maintaining the core quinolizidine structure [19] [20] [21].

N12-carbamoylmethyl derivatives represent the most extensively studied class of aloperine modifications [21] [22]. The synthesis of these compounds involves a two-step process: initial acylation of various amines with bromoacetyl bromide to generate key intermediates, followed by alkylation of aloperine under basic conditions. This methodology has yielded compounds 4a-4p with yields ranging from 16-56% [21] [22]. The carbamoylmethyl linker provides opportunities for further diversification through variation of the terminal amine component.

Sulfonylcarbamoylmethyl modifications have been explored to enhance selectivity and potency [21] [22]. Compounds 7a-7d are synthesized through sulfonamide coupling reactions, achieved by treating substituted sulfanilamides with bromoacetyl bromide followed by alkylation with aloperine. These reactions typically proceed with yields of 12-40% and require elevated temperatures (90-100°C) for optimal conversion [22].

N12-aminoacetyl derivatives (compounds 10a-10g) are prepared through EDCI-mediated coupling reactions [21] [22]. This approach involves the initial sulfonylation of glycine with various sulfonyl chlorides, followed by amide coupling with aloperine using standard peptide coupling conditions. The method provides yields of 22-51% and offers good functional group tolerance [22].

Reductive amination protocols have been employed for the preparation of simple N12-alkyl derivatives [23] [24]. This methodology utilizes sodium triacetoxyborohydride as the reducing agent and proceeds through imine intermediates formed between aloperine and appropriate aldehydes or ketones. The method is particularly effective for introducing small alkyl groups (methyl, ethyl) with yields typically ranging from 60-85% [23] [24].

Benzyl derivatives of aloperine have shown particular promise as HIV entry inhibitors [19] [20]. The synthesis involves direct alkylation of aloperine with appropriately substituted benzyl halides under basic conditions. Various benzyl groups including electron-withdrawing and electron-donating substituents have been successfully introduced, with yields generally in the range of 45-75% [19] [20].

The acylation of aloperine to generate N12-acyl derivatives follows standard procedures using acid chlorides or anhydrides in the presence of base [20]. These modifications have yielded derivatives with diverse biological activities, including enhanced potency against various viral targets. The acylation reactions typically proceed with yields of 50-80% and offer excellent regioselectivity for the N12 position [20] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.193948774 g/mol

Monoisotopic Mass

232.193948774 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Aloperine

Dates

Last modified: 08-15-2023
1: Gao T, Lagerström MC. The anti-inflammatory alkaloid aloperine in Chinese herbal medicine is potentially useful for management of pain and itch. Scand J Pain. 2015 Jul 1;8(1):25-26. doi: 10.1016/j.sjpain.2015.04.025. PubMed PMID: 29911627.
2: Yang Y, Jin SJ, Wang HL, Li YX, Du J, Zhou R, Zheng J, Ma L, Zhao CJ, Niu Y, Sun T, Andy Li P, Yu JQ. Effects of aloperine on acute and inflammatory pain models in mice. Scand J Pain. 2015 Jul 1;8(1):28-34. doi: 10.1016/j.sjpain.2015.04.001. PubMed PMID: 29911609.
3: Dang Z, Zhu L, Lai W, Bogerd H, Lee KH, Huang L, Chen CH. Aloperine and Its Derivatives as a New Class of HIV-1 Entry Inhibitors. ACS Med Chem Lett. 2016 Jan 9;7(3):240-4. doi: 10.1021/acsmedchemlett.5b00339. eCollection 2016 Mar 10. PubMed PMID: 26985308; PubMed Central PMCID: PMC4789664.
4: Hu S, Zhang Y, Zhang M, Guo Y, Yang P, Zhang S, Simsekyilmaz S, Xu JF, Li J, Xiang X, Yu Q, Wang CY. Aloperine Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity. Mol Med. 2016 Mar;21(1):912-923. doi: 10.2119/molmed.2015.00056. Epub 2015 Nov 3. PubMed PMID: 26552059; PubMed Central PMCID: PMC4818254.
5: Ma NT, Zhou R, Chang RY, Hao YJ, Ma L, Jin SJ, Du J, Zheng J, Zhao CJ, Niu Y, Sun T, Li W, Koike K, Yu JQ, Li YX. Protective effects of aloperine on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion. J Nat Med. 2015 Oct;69(4):575-83. doi: 10.1007/s11418-015-0928-2. Epub 2015 Jul 5. PubMed PMID: 26142710.
6: Wang H, Yang S, Zhou H, Sun M, Du L, Wei M, Luo M, Huang J, Deng H, Feng Y, Huang J, Zhou Y. Aloperine executes antitumor effects against multiple myeloma through dual apoptotic mechanisms. J Hematol Oncol. 2015 Mar 15;8:26. doi: 10.1186/s13045-015-0120-x. PubMed PMID: 25886453; PubMed Central PMCID: PMC4377192.
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